molecular formula C8H3F2NO2 B2725224 5,6-Difluoroisoindoline-1,3-dione CAS No. 83684-73-5

5,6-Difluoroisoindoline-1,3-dione

Cat. No.: B2725224
CAS No.: 83684-73-5
M. Wt: 183.114
InChI Key: MROUYCSLODQSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoroisoindoline-1,3-dione is a fluorinated derivative of isoindoline-1,3-dione, characterized by the presence of two fluorine atoms at the 5 and 6 positions of the isoindoline ring.

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been tested for their anticancer and antimicrobial activity against certain human pathogenic microorganisms , suggesting that they may target cellular processes or enzymes involved in these diseases.

Mode of Action

It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , which suggests a potential application as antipsychotic agents.

Biochemical Pathways

Given the potential modulation of the dopamine receptor d3 by isoindoline-1,3-dione derivatives , it can be inferred that 5,6-Difluoroisoindoline-1,3-dione may influence dopaminergic signaling pathways.

Result of Action

Isoindoline-1,3-dione derivatives have been shown to have anticancer and antimicrobial activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells, and inhibit the growth of certain microorganisms.

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroisoindoline-1,3-dione typically involves the reaction of 4,5-difluorophthalic anhydride with formamide. The reaction is carried out at elevated temperatures (around 130°C) for a few hours, resulting in the formation of the desired product . The reaction can be summarized as follows:

    Reactants: 4,5-difluorophthalic anhydride and formamide

    Conditions: 130°C for 2-2.5 hours

    Product: this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoroisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

5,6-Difluoroisoindoline-1,3-dione has found applications in several scientific research areas:

Comparison with Similar Compounds

Uniqueness: 5,6-Difluoroisoindoline-1,3-dione is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and its potential as a versatile building block in organic synthesis .

Properties

IUPAC Name

5,6-difluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROUYCSLODQSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At 130° C., 1.0 g (5.4 mmol) of 4,5-difluorophthalic anhydride was stirred in 6 ml of formamide for 2 h. After cooling, the reaction mixture was then added to ice-cold water. The precipitated yellow solid was filtered off with suction, washed thoroughly with cold water and dried under high vacuum. This gave 744 mg of a white solid (74.8% of theory).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

One part of the 4,5-difluorophthalamic acid was heated to 170° C. for a period of 30 minutes, then cooled, dissolved in toluene and crystallized therefrom. The crystalline product was separated by filtration to yield 0.56 parts of 4,5-difluorophthalimide, having a melting range of 154°-156° C. The structure was confirmed by C13 nuclear magnetic resonance analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.